ASP-9521

AKR1C3 17β-HSD5 enzyme inhibition

ASP-9521 is the first-in-class, clinical-stage AKR1C3 (17β-HSD5) inhibitor for CRPC research. Key differentiators: (1) IC50 11 nM with >100-fold selectivity over AKR1C2, eliminating confounding off-target effects; (2) unique PK—rapid plasma clearance yet sustained ≥24 h intratumoral testosterone suppression—enabling once-daily oral dosing and robust PK-PD modeling in CWR22R/LNCaP-AKR1C3 xenografts; (3) 35–78% oral bioavailability across rat, dog, and monkey for translational confidence; (4) industry-standard reference benchmark for novel inhibitor selectivity profiling. Avoid experimental variability from uncharacterized alternatives.

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
CAS No. 1126084-37-4
Cat. No. B1684381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP-9521
CAS1126084-37-4
Synonyms1-(1-((5-methoxy-1H-indol-2-yl)carbonyl)piperidin-4-yl)-2-methylpropan-2-ol
ASP9521
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O
InChIInChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3
InChIKeyOXSCPDKUZWPWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ASP-9521 (CAS 1126084-37-4): High-Potency AKR1C3 Inhibitor for Androgen Biosynthesis Pathway Research


ASP-9521 is a potent, selective, and orally bioavailable small-molecule inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) [1]. This enzyme catalyzes the conversion of adrenal androgens (dehydroepiandrosterone and androstenedione) into testosterone and 5-androstenediol within peripheral tissues and tumor microenvironments [2]. ASP-9521 represents a first-in-class clinical candidate targeting this specific node of androgen biosynthesis for castration-resistant prostate cancer (CRPC) research [3]. The compound features an indole-based scaffold with demonstrated preclinical activity across multiple in vitro and in vivo models [4].

Why ASP-9521 Cannot Be Substituted with Generic AKR1C3 Inhibitors: Key Differentiators in Selectivity, Bioavailability, and Intratumoral Retention


Substituting ASP-9521 with alternative AKR1C3 inhibitors introduces substantial scientific risk due to three key sources of variation. First, isoform selectivity profiles diverge dramatically across the AKR1C family (AKR1C1, AKR1C2, AKR1C4), and off-target inhibition of these closely related enzymes can confound experimental interpretation or produce unwanted physiological effects [1]. Second, oral bioavailability in preclinical models ranges widely among AKR1C3 inhibitors, directly impacting the feasibility of in vivo studies and the translation of in vitro findings [2]. Third, tissue distribution and retention characteristics are not uniform across chemical scaffolds; ASP-9521 demonstrates prolonged intratumoral residence despite rapid plasma clearance—a property that may not be shared by structurally distinct inhibitors and that critically influences pharmacodynamic readouts in xenograft models [3].

ASP-9521 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison with AKR1C3 Inhibitor Alternatives


Human AKR1C3 Potency Comparison: ASP-9521 vs. Indomethacin and Other Clinical-Stage Inhibitors

ASP-9521 inhibits human AKR1C3 with an IC50 of 11 nM in recombinant enzyme assays, demonstrating >10-fold higher potency than the non-selective cyclooxygenase inhibitor indomethacin (AKR1C3 IC50 approximately 120 nM) [1]. This potency is also superior to that of several other AKR1C3 inhibitors, including AKR1C3-IN-6 (IC50 = 310 nM) [2] and 17β-HSD5 inhibitor 3 (IC50 = 69 nM) .

AKR1C3 17β-HSD5 enzyme inhibition IC50

Isoform Selectivity: >100-Fold Discrimination Against AKR1C2

ASP-9521 demonstrates >100-fold selectivity for AKR1C3 over the closely related isoform AKR1C2, with an IC50 >20 µM against AKR1C2 compared to 11 nM against AKR1C3 [1]. This selectivity profile is more favorable than that of many alternative inhibitors; for example, AKR1C3-IN-6 shows only ~236-fold selectivity (IC50 310 nM vs. 73.23 µM) [2], and CRT0036521 exhibits >2300-fold selectivity but with substantially lower absolute potency (IC50 13 nM) [3].

selectivity AKR1C2 isoform off-target

Oral Bioavailability Across Preclinical Species: ASP-9521 vs. Alternative AKR1C3 Inhibitors

ASP-9521 achieves oral bioavailability of 35% in rats, 78% in dogs, and 58% in cynomolgus monkeys following a single 1 mg/kg dose [1]. This multi-species bioavailability profile enables reliable oral dosing in a wide range of preclinical in vivo models. In contrast, many AKR1C3 inhibitors lack published oral bioavailability data, limiting their utility for in vivo efficacy studies [2]. While 17β-HSD5 inhibitor 3 is described as orally active, specific bioavailability values are not reported .

oral bioavailability pharmacokinetics in vivo ADME

Intratumoral Retention vs. Plasma Clearance: ASP-9521 Demonstrates Target Tissue Accumulation

Following oral administration, ASP-9521 is rapidly eliminated from plasma, yet maintains high and sustained concentrations within AKR1C3-expressing tumor tissue. In CWR22R prostate cancer xenograft models, a single 3 mg/kg oral dose suppressed androstenedione-induced intratumoral testosterone production for at least 24 hours [1]. This property of prolonged target-tissue residence despite rapid systemic clearance is not widely documented for other AKR1C3 inhibitors [2].

tumor penetration pharmacodynamics tissue distribution xenograft

Optimal Research and Industrial Applications for ASP-9521 in Androgen Pathway and Cancer Studies


Castration-Resistant Prostate Cancer (CRPC) Preclinical Efficacy Modeling

ASP-9521 is ideally suited for in vivo efficacy studies in CRPC xenograft models, particularly those relying on intratumoral androgen synthesis as a driver of tumor growth. Its oral bioavailability across multiple species (35-78%) and sustained intratumoral testosterone suppression (≥24 hours post-dose) enable consistent pharmacodynamic engagement with once-daily oral dosing regimens [1]. Researchers should prioritize ASP-9521 over less well-characterized AKR1C3 inhibitors when conducting CWR22R or LNCaP-AKR1C3 xenograft studies where reliable target modulation is essential for data interpretation.

In Vitro Characterization of AKR1C3-Dependent Androgen Metabolism

For cell-based assays examining AKR1C3-mediated conversion of androstenedione to testosterone, ASP-9521 provides a well-validated tool compound with defined potency (IC50 11 nM) and >100-fold selectivity over AKR1C2 [2]. This selectivity profile is critical for experiments where isoform-specific effects must be deconvoluted, such as in LNCaP cells stably expressing AKR1C3. ASP-9521 enables researchers to attribute observed phenotypes specifically to AKR1C3 inhibition rather than off-target AKR1C2 effects.

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Studies in Androgen Biosynthesis

ASP-9521 offers a unique advantage for PK-PD modeling due to its well-documented disconnect between rapid plasma clearance and prolonged intratumoral retention [3]. This property allows researchers to investigate tissue-specific drug distribution and target engagement kinetics without the confounding influence of sustained systemic exposure. Such studies are valuable for understanding tumor microenvironment pharmacology and for benchmarking next-generation AKR1C3 inhibitors.

Comparative Selectivity Profiling Against AKR1C Isoform Panel

Researchers developing or validating new AKR1C3 inhibitors can utilize ASP-9521 as a reference standard for selectivity profiling. Its defined >100-fold selectivity over AKR1C2 and established IC50 values against human (11 nM) and cynomolgus monkey (49 nM) enzymes provide a benchmark against which novel compounds can be quantitatively compared [4]. This application is particularly relevant for medicinal chemistry programs seeking to optimize isoform selectivity while maintaining nanomolar potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASP-9521

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.